molecular formula C6H8N2O2 B1282602 3-Cyclopropylimidazolidine-2,4-dione CAS No. 69627-56-1

3-Cyclopropylimidazolidine-2,4-dione

Cat. No.: B1282602
CAS No.: 69627-56-1
M. Wt: 140.14 g/mol
InChI Key: CKMZRUJBGDIMRP-UHFFFAOYSA-N
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Description

3-Cyclopropylimidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C₆H₈N₂O₂ It is characterized by a cyclopropyl group attached to an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropylamine with glyoxal in the presence of a base, followed by cyclization to form the imidazolidine-2,4-dione ring . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can yield different imidazolidine derivatives with altered functional groups.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the imidazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like alkyl halides and amines are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3-Cyclopropylimidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through the modulation of voltage-gated sodium channels . The compound may also interact with other cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropylimidazolidine-2,4-dione is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-cyclopropylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-5-3-7-6(10)8(5)4-1-2-4/h4H,1-3H2,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMZRUJBGDIMRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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